2,4,6-Trichloroanisole - 87-40-1

2,4,6-Trichloroanisole

Catalog Number: EVT-315180
CAS Number: 87-40-1
Molecular Formula: C7H5Cl3O
Molecular Weight: 211.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4,6-Trichloroanisole (TCA) is a chemical compound notorious for its potent musty or moldy odor, often described as smelling like damp cardboard or cork. [] It is classified as a haloanisole, a group of compounds characterized by a methoxy group (-OCH3) attached to an aromatic ring substituted with halogen atoms. TCA specifically has three chlorine atoms attached to its benzene ring. []

In laboratory settings, TCA can be synthesized chemically using various methods. One common approach involves reacting 2,4,6-trichlorophenol with methyl iodide in the presence of a base, such as potassium carbonate. [] Other methods include reacting 2,4,6-trichlorophenol with dimethyl sulfate or diazomethane. [] These reactions usually require controlled conditions, including specific temperatures and solvents, to ensure efficient TCA production.

Molecular Structure Analysis

TCA's molecular structure consists of a benzene ring with three chlorine atoms (Cl) attached at the 2, 4, and 6 positions and a methoxy group (OCH3) at the 1 position. [] This structure influences its physical and chemical properties, including its volatility, lipophilicity, and reactivity. Studies have used various techniques, including nuclear quadrupole resonance (NQR) spectroscopy, to analyze the molecular structure and dynamics of TCA in solid form. [, ] NQR studies have revealed information about the electric field gradients around the chlorine atoms in TCA, providing insights into its molecular structure and interactions within the crystal lattice.

Mechanism of Action

TCA's primary mechanism of action in causing sensory perception is through its interaction with olfactory receptors in the nose. [] It binds to these receptors, triggering a signal cascade that ultimately leads to the perception of a musty or moldy odor. Interestingly, a study found that TCA can also act as a potent suppressor of olfactory signal transduction. [] At extremely low concentrations, TCA was found to inhibit cyclic nucleotide-gated channels in olfactory receptor cells, thereby reducing the overall sensitivity to other odorants. This finding suggests that TCA might not only induce unpleasant odors but also diminish the perception of other desirable aromas in food and beverages.

Physical and Chemical Properties Analysis

TCA is a colorless solid at room temperature and possesses a low melting point. [] It has low water solubility but is highly soluble in organic solvents like ethanol and dichloromethane. [] TCA is volatile, meaning it readily evaporates into the air, a characteristic that contributes to its detection in headspace analyses. [, ] Additionally, it exhibits lipophilicity, meaning it tends to dissolve in fats and oils. [, ] This property influences its absorption and retention within cork and other materials.

Applications
  • Sensory Analysis: Trained sensory panels are used to assess the presence and intensity of TCA in wines and other beverages. These panels undergo rigorous training to identify the characteristic musty/moldy odor of TCA, enabling them to detect contamination even at low levels. [, , ] This sensory assessment is crucial for quality control in the wine industry.
  • Analytical Chemistry: Various analytical techniques are employed to detect and quantify TCA in different matrices. These methods include gas chromatography-mass spectrometry (GC-MS), high-resolution gas chromatography-multiple ion monitoring-mass spectrometry (HRGC-MIM-MS), solid phase microextraction (SPME) coupled with GC-MS, and stir bar sorptive extraction (SBSE) combined with thermal desorption GC-MS. [, , , , , , , , ] These techniques vary in their sensitivity and specificity, offering different approaches for analyzing TCA in diverse samples, including wine, cork, water, and air.
  • Material Science: Research also focuses on understanding the interaction of TCA with cork and other packaging materials. [, , , ] Studies investigate the adsorption and desorption of TCA from cork, aiming to develop strategies to prevent its accumulation and transfer to wine. This research involves techniques like thermal desorption and attenuated total reflection infrared spectroscopy (ATR-IR) to analyze the nature of TCA binding within cork and assess the effectiveness of various decontamination methods.
  • Microbiology: Investigations into the microbial origins of TCA are crucial for understanding its formation in contaminated environments. Research focuses on identifying specific fungi and bacteria capable of methylating TCP to TCA. [, , , ] This research often involves culturing microorganisms isolated from contaminated sources and analyzing their ability to produce TCA from TCP or other precursors. This knowledge can inform strategies to control microbial contamination and prevent TCA formation in food and beverages.

2,4,6-Trichlorophenol

Compound Description: 2,4,6-Trichlorophenol (TCP) is a chlorinated phenol often used as a fungicide and wood preservative. It is a known precursor to 2,4,6-trichloroanisole (TCA) formation. [, , , , , , ]

Relevance: TCP is the primary precursor of 2,4,6-trichloroanisole (TCA). Microorganisms, particularly fungi, can convert TCP into TCA through a process called biomethylation. This conversion is often cited as the primary source of TCA contamination in cork, wood, and other materials, ultimately leading to the "cork taint" in wine and other beverages. [, , , , , , ]

Pentachloroanisole

Compound Description: Pentachloroanisole (PCA) is another chloroanisole that can contribute to musty/moldy off-flavors in food and beverages. [, , , ]

2,3,4,6-Tetrachloroanisole

Compound Description: 2,3,4,6-Tetrachloroanisole (TeCA) is another chloroanisole known to cause musty off-flavors in food and beverages. [, , , ]

Relevance: Similar to 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA) is a chloroanisole that can cause musty off-flavors, although it generally has a higher odor threshold than TCA. [, , , ]

2,3,6-Trichloroanisole

Compound Description: 2,3,6-Trichloroanisole is an isomer of TCA that may also contribute to musty off-flavors, but its presence and effects are less studied than TCA. []

Relevance: While structurally very similar to 2,4,6-trichloroanisole (TCA), 2,3,6-trichloroanisole's role in contributing to musty off-flavors is less well-documented. []

2,3,4-Trichloroanisole

Compound Description: 2,3,4-Trichloroanisole is another isomer of TCA with limited information available about its sensory properties and potential contribution to off-flavors. []

Relevance: As an isomer of 2,4,6-trichloroanisole (TCA), 2,3,4-trichloroanisole shares a similar structure but has limited research regarding its sensory impact. []

2,4,6-Tribromoanisole

Compound Description: 2,4,6-Tribromoanisole (TBA) is a brominated anisole, structurally similar to TCA, that can also cause musty off-flavors in food and beverages. [, , ]

Relevance: Like 2,4,6-trichloroanisole (TCA), 2,4,6-tribromoanisole (TBA) is a halogenated anisole known to impart a musty off-flavor. They have similar sensory thresholds and can both contaminate food and beverages. [, , ]

Geosmin

Compound Description: Geosmin is a volatile organic compound produced by certain microorganisms, notably cyanobacteria and actinomycetes, and is known to cause an earthy or musty odor in water and some foods. [, , ]

Relevance: Although structurally different from 2,4,6-trichloroanisole (TCA), geosmin is often mentioned in the context of earthy and musty odors in water and beverages. It is frequently found alongside TCA in contaminated water sources and can contribute to overall undesirable sensory profiles. [, , ]

2-Methylisoborneol (MIB)

Compound Description: 2-Methylisoborneol (MIB) is another volatile organic compound produced by some microorganisms, often in conjunction with geosmin, and is known to impart musty-earthy flavors to water and food. [, , ]

Relevance: Similar to geosmin, 2-methylisoborneol (MIB) is frequently found alongside 2,4,6-trichloroanisole (TCA) in contaminated water sources and can contribute to an overall undesirable musty-earthy flavor profile. [, , ]

4-Ethylphenol

Compound Description: 4-Ethylphenol is a volatile phenolic compound that can contribute to off-flavors in wine, often described as "medicinal" or "barnyard-like." []

Relevance: While structurally different from 2,4,6-trichloroanisole (TCA), 4-ethylphenol is another compound known to cause undesirable sensory effects in wine, highlighting the susceptibility of this beverage to various off-flavor compounds. []

4-Ethylguaiacol

Compound Description: 4-Ethylguaiacol is another volatile phenolic compound that can impact wine flavor, often associated with "clove" or "smoky" aromas. []

Relevance: Although structurally distinct from 2,4,6-trichloroanisole (TCA), the presence of 4-ethylguaiacol in the research alongside TCA emphasizes the complex nature of wine aroma and its vulnerability to various off-flavor compounds. []

3,5-Dimethyl-2,4,6-Trichloroanisole

Compound Description: This compound is a structural analog of 2,4,6-trichloroanisole (TCA) with two additional methyl groups. It is sometimes used as an internal standard in analytical methods for TCA detection. []

Relevance: 3,5-Dimethyl-2,4,6-trichloroanisole serves as an internal standard in some analytical methods to quantify 2,4,6-trichloroanisole (TCA). Its similar chemical structure allows for comparable extraction and detection behaviors, making it suitable for accurate quantification of TCA in complex matrices. []

Properties

CAS Number

87-40-1

Product Name

2,4,6-Trichloroanisole

IUPAC Name

1,3,5-trichloro-2-methoxybenzene

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

WCVOGSZTONGSQY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl

Solubility

4.73e-05 M
0.01 mg/mL at 20 °C

Synonyms

2,4,6-trichloroanisole
methyl 2,4,6-trichlorophenyl ether
trichloroanisole

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl

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